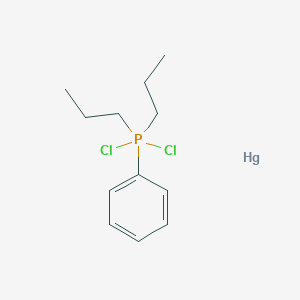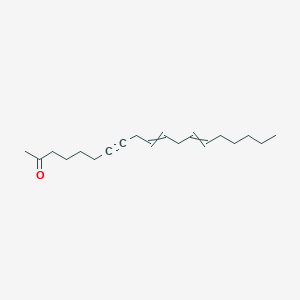
19-Chloro-8-methylnonadeca-6,9,12-triyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Chloro-8-methylnonadeca-6,9,12-triyne is a chemical compound with the molecular formula C20H29Cl It is characterized by the presence of a chlorine atom at the 19th position, a methyl group at the 8th position, and three triple bonds at the 6th, 9th, and 12th positions in a nonadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 19-Chloro-8-methylnonadeca-6,9,12-triyne can be achieved through a series of organic reactions. One common method involves the use of alkyne coupling reactions, such as the Sonogashira coupling, which allows for the formation of carbon-carbon triple bonds. The reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkyne coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
19-Chloro-8-methylnonadeca-6,9,12-triyne can undergo various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, thiocyanates, or other substituted products.
Wissenschaftliche Forschungsanwendungen
19-Chloro-8-methylnonadeca-6,9,12-triyne has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 19-Chloro-8-methylnonadeca-6,9,12-triyne involves its interaction with molecular targets such as enzymes or receptors. The compound’s triple bonds and chlorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The specific molecular targets and pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
19-Chlorononadeca-6,9,12-triyne: Similar structure but lacks the methyl group at the 8th position.
8-Methylnonadeca-6,9,12-triyne: Similar structure but lacks the chlorine atom at the 19th position.
Uniqueness
19-Chloro-8-methylnonadeca-6,9,12-triyne is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and interactions with other molecules. This combination of structural features can lead to distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
61626-23-1 |
|---|---|
Molekularformel |
C20H29Cl |
Molekulargewicht |
304.9 g/mol |
IUPAC-Name |
19-chloro-8-methylnonadeca-6,9,12-triyne |
InChI |
InChI=1S/C20H29Cl/c1-3-4-5-11-14-17-20(2)18-15-12-9-7-6-8-10-13-16-19-21/h20H,3-6,8,10-13,16,19H2,1-2H3 |
InChI-Schlüssel |
LOOLUXBVMNOSGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC(C)C#CCC#CCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


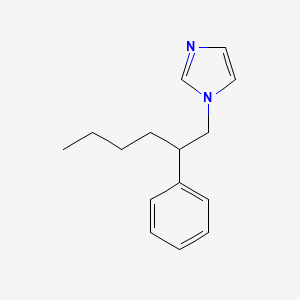
![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)

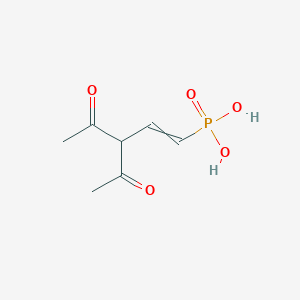
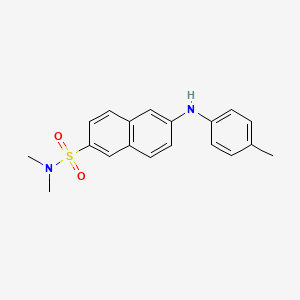

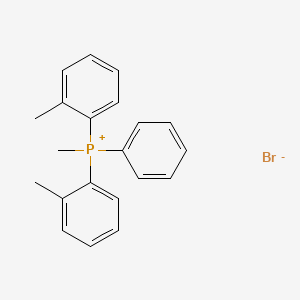
![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)
![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
